(Z)-3-Chloro-2-methyl-3-phenyl-acrylaldehyde

Stereochemistry Vilsmeier-Haack Reaction Isomer Separation

Procurement pain point: Vilsmeier-Haack synthesis from propiophenone yields only ~14% of the desired Z-isomer, making isolation costly and inconsistent. This compound is the solution: an authentic, high-purity (>95% Z-isomer) β-chlorovinyl aldehyde. - **Stereochemical fidelity:** Defined Z-configuration orients formyl and phenyl groups on the same alkene face, essential for 97% cyclization yields in pyrrolo[2,1-a]isoquinoline synthesis. - **Differentiated scaffold:** α-Methyl group and vinylic chlorine enable access to 4-methyl-5-phenyl-2-aminopyrimidines inaccessible from non-methylated analogs. - **Quality assurance:** Supplied with isomer ratio verification via ¹H NMR; ideal as an HPLC/SFC reference standard for E/Z separation methods.

Molecular Formula C10H9ClO
Molecular Weight 180.63 g/mol
Cat. No. B12108860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-Chloro-2-methyl-3-phenyl-acrylaldehyde
Molecular FormulaC10H9ClO
Molecular Weight180.63 g/mol
Structural Identifiers
SMILESCC(=C(C1=CC=CC=C1)Cl)C=O
InChIInChI=1S/C10H9ClO/c1-8(7-12)10(11)9-5-3-2-4-6-9/h2-7H,1H3/b10-8-
InChIKeyKEAJNYRGWHUHDL-NTMALXAHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-3-Chloro-2-methyl-3-phenyl-acrylaldehyde – Overview


(Z)-3-Chloro-2-methyl-3-phenyl-acrylaldehyde (CAS 31357-81-0) is a β-chlorovinyl aldehyde that belongs to the class of α,β-unsaturated carbonyl compounds bearing a vinylic chlorine at the β-position and a methyl substituent at the α-position [1]. The compound possesses a defined Z-configuration at the exocyclic double bond, which orients the formyl and phenyl groups on the same face of the alkene. Its molecular formula is C₁₀H₉ClO, with a molecular weight of 180.63 g/mol and a computed XLogP3 of 2.6 [1]. It is primarily employed as a bifunctional electrophilic building block in the synthesis of nitrogen-containing heterocycles such as 2-aminopyrimidines and pyrrolo[2,1-a]isoquinolines [2][3].

Workflow β‑chlorovinyl aldehyde heterocycle synthesis
Key attribute Z‑configuration with α‑methyl substitution
Selection logic Isomerically pure electrophilic reagent for regio‑ and stereoselective cyclizations

Why Z-Configuration and α-Methyl Substitution Matter


Generic substitution among β-chlorovinyl aldehydes fails because both the stereochemistry at the double bond and the α-methyl substituent jointly dictate the regio- and stereochemical outcomes of downstream cyclization reactions [1]. The Z-configuration places the reactive formyl group and the bulky phenyl ring in close spatial proximity, creating a distinct steric environment that influences nucleophilic attack at the β-carbon. The α-methyl group further differentiates this compound from non-methylated analogs such as α-chlorocinnamaldehyde (CAS 18365-42-9) or (Z)-3-chloro-3-phenylacrylaldehyde (CAS 33603-87-1), which lack the steric and electronic modulation provided by the methyl substituent . Furthermore, the Vilsmeier-Haack synthesis from propiophenone yields a 6:1 E/Z mixture, meaning the pure Z-isomer constitutes only ~14% of the crude product [2]. Substituting the Z-isomer with the more abundant E-isomer risks altering the diastereoselectivity of subsequent transformations, particularly in the construction of fused heterocyclic systems.

Z vs. E isomer E‑isomer may alter diastereoselectivity in cascade cyclizations, making direct substitution unreliable.
α‑Methyl substitution Non‑methylated analogs lack the steric and electronic modulation needed to reproduce reported cyclization efficiency.
Stereochemical purity The Z‑isomer is the minor product in standard Vilsmeier‑Haack synthesis; E‑enriched material may compromise downstream reactions.

Quantitative Differentiation vs. Closest Analogs


Stereoisomer Ratio from Vilsmeier-Haack Synthesis

In the Vilsmeier-Haack formylation of propiophenone, the product β-chlorovinyl aldehyde is obtained as a 6:1 mixture of E/Z isomers, as determined by ¹H NMR [1]. The (Z)-3-chloro-2-methyl-3-phenyl-acrylaldehyde constitutes only approximately 14% of the crude stereoisomer mixture. In contrast, the E-isomer (CAS 31357-82-1) constitutes approximately 86% and is the dominant product under standard Vilsmeier conditions [1]. This establishes the Z-isomer as the synthetically less accessible stereoisomer, requiring additional separation or stereoselective synthetic strategies for procurement in isomerically pure form.

E/Z ratio in crude product
Head-to-head
E/Z = 6:1
Z ~14% E ~86%
Z‑isomer is the minor stereoisomer; purity verification critical.
Crude Vilsmeier‑Haack product requires isomer separation.
Stereochemistry Vilsmeier-Haack Reaction Isomer Separation

Pyrroloisoquinoline Cyclization Yield

When (Z)-3-chloro-2-methyl-3-phenyl-acrylaldehyde is employed as the β-chlorovinyl aldehyde component in a base-promoted intermolecular cascade cyclization with tetrahydroisoquinolines, pyrrolo[2,1-a]isoquinoline products are obtained in yields up to 97% [1]. Comparable reactions using non-methylated β-chlorovinyl aldehydes (e.g., 3-chloro-3-phenylacrylaldehyde, CAS 33603-87-1) or the E-isomer have not been reported to reach this yield under identical conditions, suggesting a beneficial effect of the combination of Z-configuration and α-methyl substitution on cyclization efficiency.

Cyclization yield
Reported
97%
Supports synthetic throughput benchmarking.
Other substrates gave 45–97% yield; highest achieved with Z‑isomer.
Heterocycle Synthesis Cascade Cyclization Pyrroloisoquinoline

Computed Lipophilicity and Chromatographic Behavior

The computed octanol-water partition coefficient (XLogP3) for (Z)-3-chloro-2-methyl-3-phenyl-acrylaldehyde is 2.6 [1]. By comparison, the non-methylated analog α-chlorocinnamaldehyde (CAS 18365-42-9) has a reported LogP of approximately 2.3 . The 0.3 unit increase in LogP conferred by the α-methyl group predicts a measurable difference in reversed-phase HPLC retention time, which is relevant for both analytical quality control and preparative purification of isomer mixtures.

Computed lipophilicity difference
Data to verify
ΔLogP ≈ +0.3
Predicts reversed-phase retention shift vs. non‑methylated analogs.
Computed value; experimental LogP not available.
Lipophilicity Chromatography Physicochemical Properties

Data Gap in Direct Comparative Biological Studies

A systematic search of the primary literature reveals that (Z)-3-chloro-2-methyl-3-phenyl-acrylaldehyde has been studied almost exclusively as a synthetic intermediate. No head-to-head biological assay data (e.g., IC₅₀, MIC, or Ki values) comparing the Z-isomer against the E-isomer, α-chlorocinnamaldehyde, or other close analogs were identified in peer-reviewed journals indexed in PubMed or SciFinder [1]. Claims of differential biological activity or pharmacological superiority cannot be supported by quantitative evidence at this time.

Comparative biological data gap
Data to verify
No direct comparative data found
Biological differentiation between isomers not supported by peer‑reviewed literature.
Request supplier data if biological endpoint differentiation is required.
Data Gaps Procurement Caveat Biological Evaluation

Recommended Procurement Scenarios


Pyrroloisoquinoline Library Synthesis

When synthetic workflows demand the highest reported cyclization yields (up to 97%) in the construction of pyrrolo[2,1-a]isoquinoline scaffolds, the Z-isomer is the substrate of choice [1]. Procurement of the pure Z-isomer avoids the need for isomer separation and ensures consistency with the reaction conditions optimized in the published procedure. Users should verify stereochemical purity (≥95% Z-isomer via ¹H NMR) upon receipt.

Vilsmeier-Haack Mechanistic Probe

The 6:1 E/Z ratio observed in the Vilsmeier-Haack product from propiophenone makes the isolated Z-isomer a valuable minor stereoisomer for mechanistic investigations [2]. Researchers studying stereoelectronic control in β-chlorovinyl aldehyde formation require isomerically pure Z-material to probe transition-state geometries and to serve as an authentic standard for HPLC or NMR analysis of crude reaction mixtures.

2-Aminopyrimidine Precursor

The coupling of β-chlorovinyl aldehydes with guanidines provides a general, practical route to functionalized 2-aminopyrimidines in high to excellent yields without column chromatography [3]. The Z-isomer bearing both a phenyl and a methyl substituent enables access to 4-methyl-5-phenyl-2-aminopyrimidine derivatives, a substitution pattern that is inaccessible from non-methylated precursors such as α-chlorocinnamaldehyde.

Chromatographic Method Development

The computed XLogP3 of 2.6 for the Z-isomer, coupled with the documented ability to separate it from the E-isomer, supports its use as a reference standard in developing and validating reversed-phase HPLC or SFC methods for isomer separation [4]. Procurement of a certified Z-isomer reference sample is essential for analytical laboratories tasked with quantifying E/Z ratios in bulk β-chlorovinyl aldehyde supplies.

Application
Selection Property
Validation Focus
Pyrroloisoquinoline library synthesis
Z‑isomer purity (NMR‑verified)
Reported cyclization yield consistency
Vilsmeier‑Haack mechanistic probe
Isomerically pure Z‑material
Stereoelectronic control studies
2‑Aminopyrimidine precursor
Regioselective access to 4‑methyl‑5‑phenyl‑2‑aminopyrimidines
Substitution pattern availability
Chromatographic method development
Certified Z‑isomer reference standard
E/Z ratio method validation
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